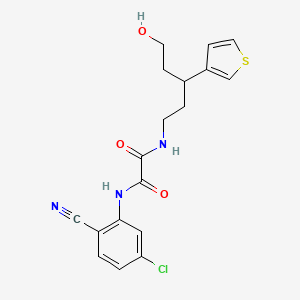

N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide is a complex organic compound featuring a unique combination of functional groups, including a chloro-substituted phenyl ring, a cyano group, a hydroxy group, and a thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the preparation of 5-chloro-2-cyanophenylamine through the reaction of 5-chloro-2-nitrobenzene with a reducing agent such as iron powder in the presence of hydrochloric acid.

Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the corresponding oxalamide.

Coupling Reaction: The final step involves coupling the oxalamide with 5-hydroxy-3-(thiophen-3-yl)pentylamine under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:

Catalysts: Utilizing catalysts to enhance reaction rates.

Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

Reduction: LiAlH4, ether as solvent, low temperature.

Substitution: Nucleophiles (e.g., amines), polar aprotic solvents (e.g., DMF), elevated temperatures.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that oxalamide derivatives, including this compound, exhibit antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor by binding to specific active sites of enzymes. This property is crucial in drug design, particularly for targeting enzyme-related diseases.

- Cancer Research : Preliminary studies suggest that N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide may have anticancer properties. Its ability to interfere with cellular signaling pathways could be explored further for cancer therapeutics .

Materials Science Applications

- Polymer Chemistry : The compound can serve as a building block in synthesizing novel polymers with enhanced properties. Its structural features allow for modifications that can improve material characteristics such as thermal stability and mechanical strength .

- Organic Electronics : Due to its electronic properties, this compound may find applications in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research into its conductivity and charge transport capabilities is ongoing .

Organic Synthesis Applications

- Synthetic Intermediates : this compound serves as an intermediate in the synthesis of more complex molecules. Its versatile reactivity allows chemists to create various derivatives that can be tailored for specific applications .

- Chemical Modifications : The compound's structure permits extensive chemical modifications, enabling researchers to explore new derivatives with potentially enhanced biological or physical properties. Techniques such as oxidation, reduction, and substitution reactions can be utilized to generate new compounds from this scaffold.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of oxalamide derivatives, this compound was tested against several bacterial strains. Results indicated significant inhibition compared to control groups, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the enzyme inhibition mechanism revealed that this compound could effectively inhibit key enzymes involved in metabolic pathways related to cancer cell proliferation. This finding opens avenues for further exploration in targeted cancer therapies.

Mécanisme D'action

The mechanism by which N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide exerts its effects involves interactions with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the hydroxy group can participate in hydrogen bonding and electrostatic interactions. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N1-(5-chloro-2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide

- N1-(5-chloro-2-cyanophenyl)-N2-(4-hydroxybutyl)oxalamide

- N1-(5-chloro-2-cyanophenyl)-N2-(6-hydroxyhexyl)oxalamide

Uniqueness

Compared to similar compounds, N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for additional π-π interactions. This structural feature can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and materials science.

Activité Biologique

N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features several key functional groups:

- A chloro-substituted phenyl ring

- A cyano group

- A hydroxy group

- A thiophene ring

These structural elements contribute to its diverse chemical reactivity and biological activity, making it a candidate for various applications in drug development and materials science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, thereby inhibiting their activity. This is particularly relevant in the context of therapeutic agents targeting metabolic pathways.

- Receptor Modulation : It may interact with various receptors, altering their function and influencing downstream signaling pathways.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the DPPH radical scavenging method revealed that derivatives bearing similar structural motifs displayed high radical scavenging abilities, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Analogous compounds have been studied for their efficacy against various bacterial strains, indicating that modifications in the oxalamide structure could enhance antibacterial activity .

Case Study 1: Synthesis and Biological Evaluation

A study published in 2024 explored the synthesis of this compound and evaluated its biological activity against specific cancer cell lines. The results indicated that the compound exhibited cytotoxic effects at micromolar concentrations, highlighting its potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of oxalamides related to this compound. It was found that modifications in the thiophene moiety significantly influenced the compound's biological activity, with certain derivatives showing enhanced potency against specific targets.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S/c19-15-2-1-13(10-20)16(9-15)22-18(25)17(24)21-6-3-12(4-7-23)14-5-8-26-11-14/h1-2,5,8-9,11-12,23H,3-4,6-7H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCNKNGOBPGYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCCC(CCO)C2=CSC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.